molecular formula C7H13NO2 B8757503 N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine CAS No. 62773-95-9

N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine

Cat. No. B8757503
CAS RN: 62773-95-9
M. Wt: 143.18 g/mol
InChI Key: ZRLYJUNONFVZRB-UHFFFAOYSA-N
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Patent
US04113464

Procedure details

N-(2,2-Dimethoxyethyl)amine (23 grams), triethylamine (31 ml) and benzene (100 ml) were charged into a glass reaction vessel equipped with a mechanical stirrer and thermometer. 1-Bromo-2-propyne (16.5 grams) was added dropwise with stirring to the reaction mixture at room temperature. After the addition was completed stirring was continued for a period of about 1 hour. After this time the reaction mixture was filtered and stripped of solvent. The residue was then distilled to yield the desired product N-propargyl-N-(2,2-dimethoxyethyl)amine having a boiling point of 70° C. at 1 mm of Hg pressure.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C(N(CC)CC)C.Br[CH2:16][C:17]#[CH:18]>C1C=CC=CC=1>[CH2:18]([NH:5][CH2:4][CH:3]([O:6][CH3:7])[O:2][CH3:1])[C:17]#[CH:16]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
BrCC#C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to the reaction mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was completed stirring
FILTRATION
Type
FILTRATION
Details
After this time the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#C)NCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.